molecular formula C17H31N3O3S B6093412 7-(cyclohexylmethyl)-N,N-dimethyl-6-oxo-2,7-diazaspiro[4.5]decane-2-sulfonamide

7-(cyclohexylmethyl)-N,N-dimethyl-6-oxo-2,7-diazaspiro[4.5]decane-2-sulfonamide

Katalognummer: B6093412
Molekulargewicht: 357.5 g/mol
InChI-Schlüssel: BMZKOHRCXWISBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(cyclohexylmethyl)-N,N-dimethyl-6-oxo-2,7-diazaspiro[4.5]decane-2-sulfonamide, also known as BAY 41-2272, is a chemical compound that belongs to the class of sulfonylureas. It has been extensively studied for its potential therapeutic applications in cardiovascular diseases, neurological disorders, and cancer.

Wirkmechanismus

7-(cyclohexylmethyl)-N,N-dimethyl-6-oxo-2,7-diazaspiro[4.5]decane-2-sulfonamide 41-2272 exerts its effects by activating soluble guanylate cyclase (sGC), an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that regulates various physiological processes, including vasodilation, platelet aggregation, and apoptosis. By activating sGC, this compound 41-2272 increases the production of cGMP, leading to its downstream effects.
Biochemical and Physiological Effects
This compound 41-2272 has been shown to induce vasodilation by relaxing smooth muscle cells, leading to a decrease in blood pressure. It also inhibits platelet aggregation by reducing the release of thromboxane A2, a potent vasoconstrictor and platelet aggregator. In neurological disorders, this compound 41-2272 has been shown to reduce neuroinflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It also improves cognitive function by increasing the production of brain-derived neurotrophic factor (BDNF), a protein that promotes neuronal survival and growth. In cancer, this compound 41-2272 has been shown to inhibit tumor growth by inducing apoptosis in cancer cells and inhibiting angiogenesis, the formation of new blood vessels that supply nutrients to tumors.

Vorteile Und Einschränkungen Für Laborexperimente

7-(cyclohexylmethyl)-N,N-dimethyl-6-oxo-2,7-diazaspiro[4.5]decane-2-sulfonamide 41-2272 has several advantages for lab experiments, including its high potency, selectivity, and water solubility. It also has a long half-life, making it suitable for in vivo studies. However, this compound 41-2272 has some limitations, including its potential toxicity at high doses and its limited bioavailability in certain tissues.

Zukünftige Richtungen

For 7-(cyclohexylmethyl)-N,N-dimethyl-6-oxo-2,7-diazaspiro[4.5]decane-2-sulfonamide 41-2272 research include its potential use in the treatment of cardiovascular diseases, neurological disorders, and cancer. Further studies are needed to fully evaluate the safety and efficacy of this compound 41-2272 in humans.

Synthesemethoden

7-(cyclohexylmethyl)-N,N-dimethyl-6-oxo-2,7-diazaspiro[4.5]decane-2-sulfonamide 41-2272 can be synthesized by reacting N,N-dimethyl-1,4-diaminobutane with cyclohexylmethyl chloride followed by the addition of sulfuryl chloride and sodium hydroxide. The resulting product is then purified by column chromatography to obtain this compound 41-2272 in its pure form.

Wissenschaftliche Forschungsanwendungen

7-(cyclohexylmethyl)-N,N-dimethyl-6-oxo-2,7-diazaspiro[4.5]decane-2-sulfonamide 41-2272 has been extensively studied for its potential therapeutic applications in various diseases. In cardiovascular diseases, this compound 41-2272 has been shown to induce vasodilation and inhibit platelet aggregation, making it a potential candidate for the treatment of hypertension and thrombosis. In neurological disorders, this compound 41-2272 has been shown to improve cognitive function and reduce neuroinflammation, suggesting its potential use in the treatment of Alzheimer's disease and multiple sclerosis. In cancer, this compound 41-2272 has been shown to inhibit tumor growth and induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Eigenschaften

IUPAC Name

7-(cyclohexylmethyl)-N,N-dimethyl-6-oxo-2,7-diazaspiro[4.5]decane-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31N3O3S/c1-18(2)24(22,23)20-12-10-17(14-20)9-6-11-19(16(17)21)13-15-7-4-3-5-8-15/h15H,3-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZKOHRCXWISBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC2(C1)CCCN(C2=O)CC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.